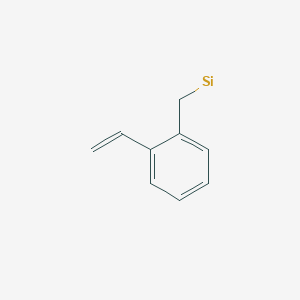
CID 18793189
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 18793189 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Preparation Methods
The preparation of CID 18793189 involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that ensure high purity and yield. Industrial production methods focus on optimizing these reactions to produce the compound on a larger scale. The preparation methods typically involve the use of high-quality reagents and controlled reaction conditions to achieve the desired product.
Chemical Reactions Analysis
CID 18793189 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while reduction reactions may yield reduced forms.
Scientific Research Applications
CID 18793189 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, the compound is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development. In industry, the compound is used in the production of various materials and products, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of CID 18793189 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the specific pathways involved. Understanding the mechanism of action is crucial for developing new applications and optimizing the use of the compound in different fields.
Comparison with Similar Compounds
CID 18793189 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but this compound stands out due to its specific applications and effects. Some of the similar compounds include those with related chemical structures or those used in similar research applications. Comparing these compounds helps to understand the advantages and limitations of this compound and its potential for future research and development.
Properties
CAS No. |
141456-91-9 |
|---|---|
Molecular Formula |
C9H9Si |
Molecular Weight |
145.25 g/mol |
InChI |
InChI=1S/C9H9Si/c1-2-8-5-3-4-6-9(8)7-10/h2-6H,1,7H2 |
InChI Key |
QMGVYEBLKAVIIB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1C[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14261239.png)
![7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane](/img/structure/B14261251.png)
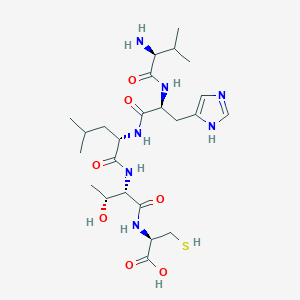
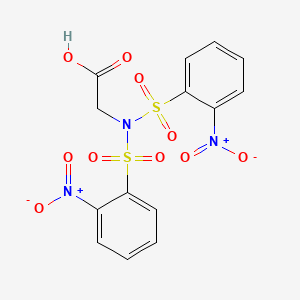
![4-{4-[(3-Methyloxetan-3-YL)methoxy]butoxy}phenol](/img/structure/B14261267.png)
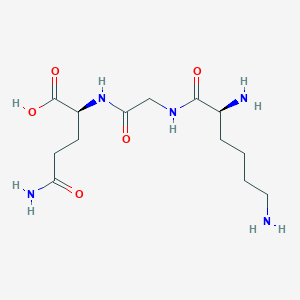
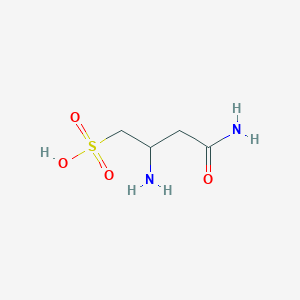
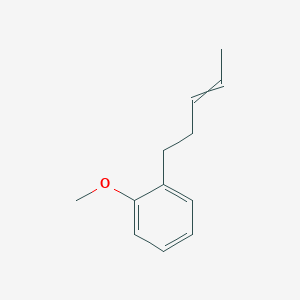
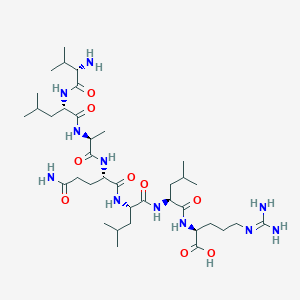
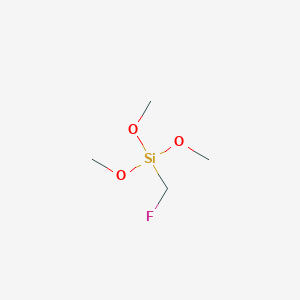
![Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]-](/img/structure/B14261307.png)
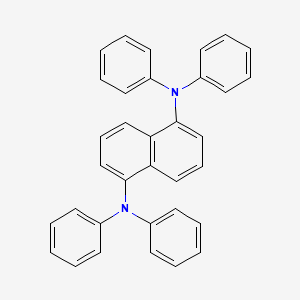
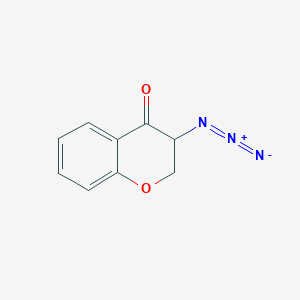
![8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14261328.png)
